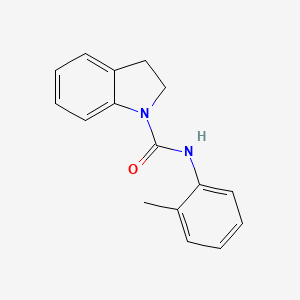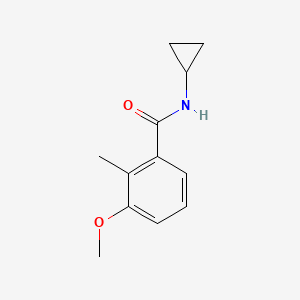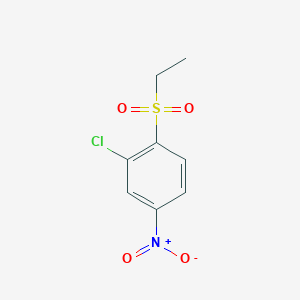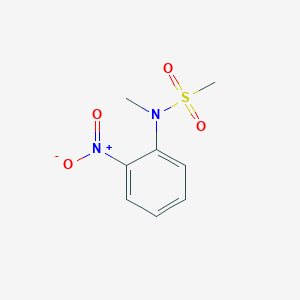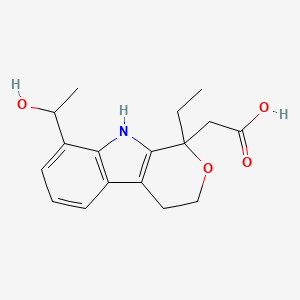
8-(1-Hydroxyethyl)etodolac
概要
説明
8-(1-Hydroxyethyl)etodolac is a derivative of etodolac, a non-steroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory, analgesic, and antipyretic properties . The chemical name of this compound is 2-[1-ethyl-8-(1-hydroxyethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid . This compound is primarily used in pharmaceutical applications and is supplied with detailed characterization data compliant with regulatory guidelines .
準備方法
The synthesis of 8-(1-Hydroxyethyl)etodolac involves several steps:
Starting Material: The synthesis begins with 7-ethyltryptophol, which is prepared from 2-ethylphenylhydrazine hydrochloride.
Reaction with Methyl 3-oxo-pentanoate: 7-ethyltryptophol is reacted with methyl 3-oxo-pentanoate in an apolar solvent in the presence of a concentrated mineral acid at temperatures between -20°C and +50°C.
Hydrolysis: The resulting compound is then hydrolyzed to produce this compound.
化学反応の分析
8-(1-Hydroxyethyl)etodolac undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form hydroxylated metabolites.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, particularly at the hydroxyethyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are hydroxylated and reduced derivatives of this compound .
科学的研究の応用
8-(1-Hydroxyethyl)etodolac has several scientific research applications:
Pharmaceutical Development: It is used in the development of analytical methods, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA).
Topical Delivery Systems: Research has shown that nanoemulsions containing etodolac can be used for topical delivery, enhancing its anti-inflammatory activity.
Pain Management: Etodolac and its derivatives are widely used in the treatment of inflammatory conditions such as rheumatoid arthritis and osteoarthritis.
作用機序
The mechanism of action of 8-(1-Hydroxyethyl)etodolac is similar to that of etodolac. It works by reversibly inhibiting cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes, leading to a decrease in the formation of prostaglandin precursors . This inhibition results in its anti-inflammatory, analgesic, and antipyretic properties . Additionally, it may alter lymphocyte activity, inhibit neutrophil aggregation, and decrease proinflammatory cytokine levels .
類似化合物との比較
8-(1-Hydroxyethyl)etodolac can be compared with other similar compounds such as:
Etodolac: The parent compound, known for its anti-inflammatory properties.
Hydroxylated Etodolac Derivatives: These include 6-, 7-, and 8-hydroxyetodolac, which are metabolites found in urine.
Other NSAIDs: Compounds like ibuprofen and naproxen, which also inhibit COX enzymes but may have different pharmacokinetic profiles and side effects.
This compound is unique due to its specific structural modifications, which may enhance its pharmacological properties and reduce side effects compared to other NSAIDs .
特性
IUPAC Name |
2-[1-ethyl-8-(1-hydroxyethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-3-17(9-14(20)21)16-13(7-8-22-17)12-6-4-5-11(10(2)19)15(12)18-16/h4-6,10,18-19H,3,7-9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJKSRXOHAISPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101901-08-0 | |
| Record name | Pyrano(3,4-b)indole-1-acetic acid, 1,3,4,9-tetrahydro-1-ethyl-8-(1-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101901080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B3060826.png)
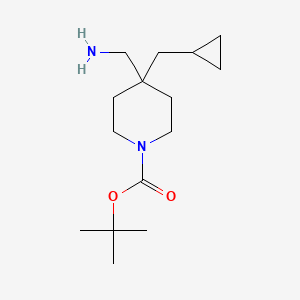

![3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3060829.png)
